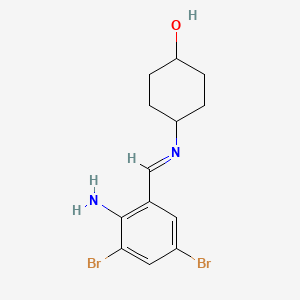

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Description

Propriétés

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-7,10-11,18H,1-4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACIGGABLPTEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N=CC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169531 | |

| Record name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50910-53-7 | |

| Record name | 4-(((2-Amino-3,5-dibromophenyl)methylene)amino)cyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(((2-AMINO-3,5-DIBROMOPHENYL)METHYLENE)AMINO)CYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIA1FC4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: CAS 50910-53-7 (Ambroxol Impurity C)

[1][2][3][4][5][6][7][8]

Executive Summary

CAS 50910-53-7 , chemically identified as Ambroxol Impurity C or trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol , is a critical chemical entity in the pharmaceutical development of mucolytic agents.[1] It serves two primary roles: as the pivotal Schiff base intermediate in the synthetic pathway of Ambroxol Hydrochloride and as a specified impurity for Quality Control (QC) under ICH guidelines.

This guide provides a comprehensive technical analysis of CAS 50910-53-7, focusing on its chemical formation, analytical detection, and synthesis. It is designed for medicinal chemists and analytical scientists optimizing the yield and purity of Ambroxol APIs.

Chemical Identity & Properties

Nomenclature and Structure

-

IUPAC Name: 4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol[2][3][4][1][5]

-

Common Names: Ambroxol Impurity C; trans-Ambroxol Imine; Dehydro-Ambroxol.[4]

-

Molecular Formula:

[6][3][4][1][5][7][8][9][10]

Physicochemical Profile

| Property | Value | Context |

| Appearance | Off-white to Beige Solid | Crystalline powder form. |

| Melting Point | 126°C | Distinct from Ambroxol HCl (~233°C). |

| Solubility | Methanol, DMSO | Poorly soluble in water; requires organic modifier. |

| Stereochemistry | trans-isomer | The cyclohexane ring maintains the trans configuration of the starting amine. |

| Stability | Moisture Sensitive | Hydrolyzes back to aldehyde and amine in aqueous acid. |

Mechanism of Formation (Chemical Causality)

The Reductive Amination Pathway

CAS 50910-53-7 is not an arbitrary byproduct; it is the obligate intermediate in the reductive amination synthesis of Ambroxol. Understanding this pathway is essential for controlling the impurity profile.

-

Condensation: The reaction initiates with the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol onto the carbonyl carbon of 3,5-dibromoanthranilaldehyde (2-amino-3,5-dibromobenzaldehyde).

-

Dehydration: Elimination of a water molecule results in the formation of the imine bond (C=N), yielding CAS 50910-53-7 .

-

Reduction: In the target synthesis, this imine is reduced (typically using Sodium Borohydride,

) to the secondary amine, Ambroxol.

Critical Insight: Incomplete reduction or exposure of the final API to oxidative stress can lead to the presence of CAS 50910-53-7 in the final dosage form.

Pathway Visualization

The following diagram illustrates the formation and reduction logic, highlighting CAS 50910-53-7 as the central node.

Figure 1: The central role of CAS 50910-53-7 as both a synthetic intermediate and a potential oxidative degradation product.

Experimental Protocols

Synthesis of Reference Standard (CAS 50910-53-7)

To validate analytical methods, pure reference material is often required. This protocol isolates the imine intermediate without reducing it.

Reagents:

-

3,5-Dibromoanthranilaldehyde (1.0 eq)

-

Methanol (Solvent)[4]

-

Magnesium Sulfate (

, Desiccant)

Methodology:

-

Dissolution: Dissolve 2.8g of 3,5-dibromoanthranilaldehyde in 30 mL of anhydrous Methanol.

-

Addition: Add 1.15g of trans-4-aminocyclohexanol slowly under stirring at room temperature (25°C).

-

Catalysis: Add 2g of anhydrous

to scavenge the water produced, driving the equilibrium toward the imine (Le Chatelier’s principle). -

Reaction: Stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Isolation: Filter off the

. Evaporate the solvent under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol/Ether to yield the Schiff base (CAS 50910-53-7).

-

Validation: Confirm structure via IR (characteristic C=N stretch at ~1630

).

HPLC Detection Method (Quality Control)

This method separates Impurity C from the active drug Ambroxol, essential for batch release testing.

System Parameters:

-

Column: Inertsil C8 or C18 (250 x 4.6 mm, 5µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffer).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 245 nm.

-

Temperature: 40°C.

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 80 | 20 |

| 15 | 40 | 60 |

| 20 | 40 | 60 |

| 25 | 80 | 20 |

Self-Validating Step:

Inject a system suitability solution containing both Ambroxol and CAS 50910-53-7. The resolution (

Applications in Drug Development

Process Analytical Technology (PAT)

Monitoring the disappearance of CAS 50910-53-7 during manufacturing is a key indicator of reaction completion.

-

High Levels Remaining: Indicates insufficient reducing agent (

) or inadequate reaction time. -

Re-appearance: Indicates oxidative instability in the final formulation.

Toxicological Context

While Ambroxol functions by inhibiting NO-dependent guanylate cyclase activation to reduce mucus viscosity, Impurity C is a reactive Schiff base.

-

Risk: Schiff bases can be prone to hydrolysis or non-specific protein binding.

-

Limit: strictly controlled in pharmaceutical substances (typically < 0.15% per ICH Q3A/B guidelines).

Analytical Workflow Diagram

The following workflow outlines the decision tree for handling CAS 50910-53-7 detection in a QC environment.

Figure 2: Standard Operating Procedure for identifying and managing Impurity C excursions.

References

-

European Pharmacopoeia (Ph. Eur.) . Ambroxol Hydrochloride Monograph 1489. (Defines Impurity C specifications). Link

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13649646: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. Link

-

Sudha, T., et al. (2015) . HPLC Method for the Determination of Ambroxol HCl in the Presence of Antimicrobial Preservatives. Journal of Pharmaceutical and Scientific Innovation. (Provides chromatographic conditions). Link

-

LGC Standards . Ambroxol EP Impurity C Reference Standard Data Sheet. (Physicochemical data source). Link

-

BOC Sciences . Ambroxol Impurities and Mechanism of Action. (Background on Ambroxol pharmacology).

Sources

- 1. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | 50910-53-7 | Benchchem [benchchem.com]

- 2. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ambroxol EP Impurity C | CAS 50910-53-7 | LGC Standards [lgcstandards.com]

- 4. allmpus.com [allmpus.com]

- 5. CAS 50910-53-7 Ambroxol Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. allmpus.com [allmpus.com]

- 7. Ambroxol Hydrochloride Imp. C 50910-53-7 at Best Price in Shenzhen | Shenzhen Phystandard Bio-tech. Co., Ltd. [tradeindia.com]

- 8. trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | CAS 50910-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. CAS 50910-53-7: trans-4-[[(2-Amino-3,5-dibromophenyl)methy… [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide on the Solubility Profile of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its impurities is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and manufacturing processes. This guide provides a comprehensive technical overview of the solubility profile of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, a known impurity of Ambroxol, herein referred to as Ambroxol Impurity C. We will explore its physicochemical properties, detail robust methodologies for solubility determination, and discuss the critical factors that modulate its solubility. This document is structured to provide both foundational knowledge and actionable protocols for scientists engaged in pharmaceutical research and development.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug development, aqueous solubility is a critical attribute that can dictate the success or failure of a drug candidate. Poorly soluble compounds often exhibit low and variable oral bioavailability, posing significant challenges to achieving therapeutic efficacy.[1][2] Ambroxol Impurity C, with the chemical name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol, is a relevant case study for understanding the solubility behavior of complex organic molecules.[3][4] A thorough characterization of its solubility is not only crucial for the quality control of Ambroxol drug products but also serves as a valuable model for other poorly soluble new chemical entities.

Physicochemical Characterization of Ambroxol Impurity C

A molecule's inherent physicochemical properties are the primary determinants of its solubility.

Table 1: Key Physicochemical Properties of Ambroxol Impurity C

| Property | Value | Reference(s) |

| Chemical Name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | [3][4] |

| Synonyms | Ambroxol EP Impurity C, Dehydro Ambroxol | [5][6][7] |

| CAS Number | 50910-53-7 | [3][4][5][6][7] |

| Molecular Formula | C₁₃H₁₆Br₂N₂O | [3][5][6] |

| Molecular Weight | 376.09 g/mol | [3][4][6][8] |

| Appearance | Off-White to White/Light Brown Solid | [3][7] |

| Predicted pKa | 15.09 ± 0.40 | [7] |

| Solubility (Qualitative) | Slightly soluble in Chloroform, DMSO, and Methanol. | [7][9] |

Note: Predicted values should be experimentally verified.

The molecular structure, featuring a dibrominated aromatic ring, suggests significant lipophilicity, which typically correlates with low aqueous solubility. The presence of amino and hydroxyl groups, however, introduces the potential for pH-dependent solubility.

Gold Standard for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the universally recognized gold standard for determining the thermodynamic solubility of a compound.[10][11][12] This method involves equilibrating an excess of the solid compound in a specific solvent system over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Rationale and Causality in Protocol Design

The choice of the shake-flask method is deliberate; it aims to determine the true equilibrium solubility, a state where the rates of dissolution and precipitation are equal. This is distinct from kinetic solubility measurements, which are often higher-throughput but may overestimate solubility by measuring a metastable state.[13][14] The protocol is designed to be self-validating by ensuring that equilibrium is truly reached, which is confirmed by consistent concentration measurements over an extended time course (e.g., 24, 48, and 72 hours).[11]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of Ambroxol Impurity C in various pharmaceutically relevant solvents.

Materials:

-

Ambroxol Impurity C (purity > 98%)[3]

-

HPLC-grade solvents (e.g., water, methanol, acetonitrile, pH 1.2, 4.5, and 6.8 buffers)

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

-

Preparation: Add an excess of solid Ambroxol Impurity C to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[10][11]

-

Equilibration: Place the vials in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.[10][12][15]

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Dilute the filtrate as necessary to fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a set of calibration standards.

-

Data Analysis: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. Report the mean and standard deviation for replicate measurements.

Mandatory Visualization: Workflow Diagram

Caption: Key intrinsic and extrinsic factors affecting solubility.

Anticipated Solubility Profile and Data Presentation

Based on its structure, Ambroxol Impurity C is expected to be poorly soluble in aqueous media at neutral pH. Solubility is anticipated to increase in acidic conditions and in the presence of organic co-solvents.

Table 2: Expected Solubility Profile of Ambroxol Impurity C

| Solvent System | Expected Solubility | Rationale |

| Purified Water (pH ~7) | Very Low | High lipophilicity and neutral form of the molecule. |

| 0.1 M HCl (pH 1.2) | Moderate to High | Protonation of the amino group forms a more soluble salt. |

| Phosphate Buffer (pH 6.8) | Low | The compound is predominantly in its less soluble, non-ionized form. |

| Methanol/Acetonitrile | High | Good solubility in polar organic solvents is expected. [3] |

Conclusion: A Framework for Comprehensive Solubility Assessment

This guide has provided a detailed framework for understanding and determining the solubility profile of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. By employing the gold-standard shake-flask method and considering the key factors that influence solubility, researchers can generate accurate and reliable data. This information is indispensable for guiding formulation development, ensuring product quality, and ultimately contributing to the successful progression of drug candidates through the development pipeline.

References

- Allmpus Research and Development. (n.d.). ambroxol ep impurity c.

- GLP Pharma Standards. (n.d.). Ambroxol EP Impurity C | CAS No- 50910-53-7.

- Simson Pharma. (n.d.). Ambroxol EP Impurity C Hydrochloride | CAS No- 50910-53-7 (free base).

- PubChem. (n.d.). trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol.

- SynZeal. (n.d.). Ambroxol EP Impurity C | 50910-53-7.

- HTS Biopharma. (n.d.). Ambroxol EP Impurity C.

- ChemicalBook. (2023, April 23). AMbroxol hydrochloride iMpurity C | 50910-53-7.

- Google Patents. (n.d.). CN101544572A - Ambroxol derivative and method for preparing same.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Benchchem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Asian Journal of Pharmacy and Technology. (n.d.). Chetan T. Parde, Sushma N. Kakade, Vitthal A. Dighe.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Outsourced Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- ChemBK. (n.d.). trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Ambroxol EP Impurity C | 50910-53-7 | SynZeal [synzeal.com]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. AMbroxol hydrochloride iMpurity C | 50910-53-7 [chemicalbook.com]

- 8. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. raytor.com [raytor.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

stability of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol in solution

An In-Depth Technical Guide to the Solution Stability of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Foreword: The Criticality of Impurity Stability Profiling in Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its associated impurities. Understanding the stability of these impurities is not merely a regulatory formality but a cornerstone of ensuring patient safety and product efficacy. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, identified as Ambroxol Impurity C, is a case in point.[1][2][3][4] As a known process impurity and potential degradant of the widely used mucolytic agent Ambroxol, its behavior in solution dictates formulation strategies, storage conditions, and analytical method development. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the stability of this specific imine-containing compound, offering a robust framework for researchers, analytical scientists, and drug development professionals.

Physicochemical and Structural Landscape

A thorough understanding of a molecule's inherent properties is the logical starting point for any stability investigation. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol is a crystalline solid with the molecular formula C₁₃H₁₆Br₂N₂O and a molecular weight of 376.09 g/mol .[2][5]

| Property | Value | Source |

| CAS Number | 50910-53-7 | [1][2][5] |

| Molecular Formula | C₁₃H₁₆Br₂N₂O | [2][5] |

| Molecular Weight | 376.09 g/mol | [2][5] |

| Appearance | White to yellowish crystalline powder | [6] |

| Solubility | Soluble in water | [7] |

| Storage (Solid) | 2-8°C, sealed in dry, dark place | [7] |

| Solid State Stability | Stable for 1 year from date of purchase as supplied. | [7] |

| Solution Stability (Water) | Solutions in distilled water may be stored at -20°C for up to 3 months. | [7] |

The key structural feature governing its chemical reactivity is the imine (Schiff base) linkage (C=N).[8] This functional group is formed from the condensation of an aldehyde (2-amino-3,5-dibromobenzaldehyde) and a primary amine (trans-4-aminocyclohexanol).[5] The stability of this imine bond is inherently sensitive to the chemical environment, particularly pH and the presence of nucleophiles like water.

Theoretical Degradation Pathways: A Mechanistic Perspective

The is primarily dictated by the reactivity of the imine bond. The following degradation pathways are anticipated under forced degradation conditions.

Hydrolytic Degradation (Acidic and Basic)

The most probable degradation pathway is the hydrolysis of the imine bond .[9][10][11] This reaction is essentially the reverse of its formation and is catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the imine nitrogen is protonated to form an iminium ion. This protonation renders the imine carbon significantly more electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then undergoes proton transfer and elimination of the amine to regenerate the aldehyde and the protonated amine.[12] The rate of imine formation and hydrolysis is highly pH-dependent, often with a maximum rate observed around a pH of 4-5.[9]

-

Base-Catalyzed Hydrolysis: While generally slower than acid-catalyzed hydrolysis, breakdown can also occur under basic conditions. The mechanism involves the direct attack of a hydroxide ion on the imine carbon, followed by proton transfer to yield the carbinolamine intermediate, which then collapses to the aldehyde and amine.

The expected degradation products from hydrolysis are 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol .

Oxidative Degradation

The aromatic amine and the imine functional group present potential sites for oxidation. Studies on the parent drug, Ambroxol, have shown it to be susceptible to oxidative degradation.[6][13][14] Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate this stress. The primary amino group on the aromatic ring is a likely site of oxidation, potentially leading to the formation of nitroso or nitro derivatives, or complex colored polymeric products. The imine bond itself can also be cleaved under strong oxidative conditions.

Photodegradation

The aromatic ring system with its amino and bromine substituents suggests that the molecule may absorb UV radiation, making it potentially susceptible to photolytic degradation. The energy from light absorption can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules. Imines can undergo E/Z isomerization upon exposure to light, which could alter their chromatographic behavior and biological activity.[15][16] More extensive degradation could involve cleavage of the imine bond or reactions involving the aromatic ring.

The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing, which should be followed.[17]

A Framework for Stability Assessment: Forced Degradation Protocol

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[17][18] This data is crucial for developing stability-indicating analytical methods.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation of Ambroxol Impurity C.

Step-by-Step Protocols

Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[17]

-

Preparation of Stock Solution: Prepare a stock solution of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL.

-

Maintain separate aliquots at room temperature (~25°C) and an elevated temperature (e.g., 60°C).

-

Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL.

-

Maintain separate aliquots at room temperature and an elevated temperature (e.g., 60°C).

-

Sample at the same time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL.

-

Keep the solution at room temperature, protected from light.

-

Sample at the specified time intervals.

-

-

Thermal Degradation:

-

Dilute the stock solution with the chosen analytical mobile phase or a neutral buffer (e.g., water:methanol 50:50) to a final concentration of ~100 µg/mL.

-

Heat the solution in a controlled temperature oven or water bath at 60°C.

-

Sample at the specified time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (~100 µg/mL) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B.

-

The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

-

Simultaneously, run a dark control sample to differentiate between thermal and photolytic degradation.

-

Analytical Strategy: The Stability-Indicating Method

A validated stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Key Method Characteristics:

-

Specificity/Selectivity: The method must be able to resolve the parent peak from all potential degradation products and from any components of the matrix (e.g., excipients in a formulation). Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

-

Accuracy and Precision: The method must provide accurate and reproducible results for the quantification of the parent compound.

-

Linearity and Range: The method should demonstrate a linear relationship between detector response and concentration over a defined range.

A common starting point for method development would be a reversed-phase C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

Anticipated Results and Data Interpretation

The data from the forced degradation studies should be tabulated to clearly show the percentage of the parent compound remaining and the formation of degradation products over time.

Table 1: Example Data Summary from Forced Degradation Studies

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 4 | 85.2 | 12.1 (RRT ~0.5) | 2.5 (RRT ~0.8) | |

| 8 | 72.5 | 22.8 | 4.1 | |

| 24 | 45.1 | 45.3 | 8.9 | |

| 0.1 M NaOH (60°C) | 24 | 92.3 | 5.1 | 1.8 |

| 3% H₂O₂ (RT) | 24 | 88.6 | 1.5 | 9.7 |

| Heat (60°C) | 24 | 98.5 | Not Detected | 1.1 |

| Light (ICH Q1B) | - | 95.7 | 3.2 | Not Detected |

Interpretation:

-

The data would likely confirm that the compound is most susceptible to acid hydrolysis , followed by oxidative and basic conditions.

-

The relative retention times (RRTs) of the degradation products help in tracking them across different stress conditions.

-

Mass spectrometry (LC-MS) should be employed to identify the structures of the major degradants to confirm the proposed pathways.

Proposed Degradation Pathway Diagram

Based on the principles of imine chemistry, the primary degradation pathway can be visualized as follows:

Caption: Primary hydrolytic degradation pathway of the target compound.

Conclusion and Recommendations for Handling and Storage

The stability profile of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol in solution is dominated by the susceptibility of its imine bond to hydrolysis. The compound is expected to be most labile in acidic aqueous solutions. It also shows some sensitivity to oxidative and photolytic stress.

Key Recommendations:

-

pH Control: To maintain the stability of this compound in solution for analytical or formulation purposes, the pH should be controlled, preferably in the neutral to slightly alkaline range (pH 7-8), and buffered if necessary.

-

Solvent Selection: For long-term storage of solutions, aprotic organic solvents should be considered over aqueous or protic solvents like methanol. If aqueous solutions are necessary, they should be prepared fresh.

-

Storage Conditions: Solutions should be protected from light and stored at refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize both hydrolytic and thermal degradation.[7]

-

Inert Atmosphere: For solutions highly sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

By rigorously applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the stability of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, ensuring the development of safe, effective, and stable pharmaceutical products.

References

-

trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Physico-chemical Properties . ChemBK. [Link]

-

STABILITY STUDY OF AMBROXOL HYDROCHLORIDE SUSTAINED RELEASE PELLETS COATED WITH ACRYLIC POLYMER . The Pharma Innovation. [Link]

-

Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques . National Institutes of Health. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. [Link]

-

Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability . ResearchGate. [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement . Organic Chemistry Portal. [Link]

-

Stability-Indicating HPTLC Determination of Ambroxol Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form . Journal of Chromatographic Science. [Link]

-

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol . PubChem. [Link]

- Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.

-

Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability . Research Journal of Pharmacy and Technology. [Link]

-

Light them up: photoresponsive imine-containing systems . Royal Society of Chemistry. [Link]

-

Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

-

Ambroxol EP Impurity C | 50910-53-7 . SynZeal. [Link]

-

Hydrolysis of imines to give ketones (or aldehydes) . Master Organic Chemistry. [Link]

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products . International Council for Harmonisation. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency. [Link]

-

Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States . Journal of the American Chemical Society. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 . International Council for Harmonisation. [Link]

-

Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States . National Institutes of Health. [Link]

-

Forced Degradation in Pharmaceuticals - A Regulatory Update . ResearchGate. [Link]

-

Imine . Wikipedia. [Link]

-

Imine and Enamine Hydrolysis Mechanism . Chemistry Steps. [Link]

-

Imine Hydrolysis . BYJU'S. [Link]

-

Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability . Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ambroxol EP Impurity C | CAS 50910-53-7 | LGC Standards [lgcstandards.com]

- 4. Ambroxol EP Impurity C | 50910-53-7 | SynZeal [synzeal.com]

- 5. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | 50910-53-7 | Benchchem [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chembk.com [chembk.com]

- 8. Imine - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: X-ray Crystallography of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

[1]

Executive Summary

This guide details the crystallographic characterization of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (CAS: 50910-53-7).[1] Often identified as Ambroxol Impurity C or the Schiff base precursor to the mucolytic drug Ambroxol, this compound represents a critical structural checkpoint in pharmaceutical development.

Unlike its reduced counterpart (Ambroxol), this molecule possesses a rigid imine (-CH=N-) linker, imparting distinct conformational constraints and packing motifs. Understanding its solid-state arrangement is vital for differentiating it from the Active Pharmaceutical Ingredient (API) during impurity profiling and for exploring its potential as a supramolecular building block via halogen bonding.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful diffraction. The synthesis relies on a condensation reaction, followed by a controlled crystallization technique designed to minimize twinning.

Synthesis Workflow

The formation of the Schiff base is a dehydration condensation between an aldehyde and a primary amine.

-

Reactants: 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) + trans-4-aminocyclohexanol (1.0 eq).[2]

-

Solvent: Absolute Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Glacial acetic acid (catalytic amount, optional but recommended to protonate the carbonyl oxygen).

-

Conditions: Reflux for 2–4 hours.

Crystallization Methodology

Technique: Slow Evaporation Solution Growth (SESG) at controlled temperature.

-

Dissolution: Dissolve the crude yellow precipitate in hot Methanol (approx. 60°C) until saturation is reached.

-

Filtration: Hot filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/insoluble particles).

-

Vessel Setup: Transfer filtrate to a narrow-neck vial. Cover with Parafilm and poke 3–5 small holes to regulate evaporation rate.

-

Incubation: Store in a vibration-free environment at 4°C (refrigerator) or 20°C (benchtop).

-

Note: Lower temperatures (4°C) favor slower growth, reducing disorder in the flexible cyclohexanol ring.

-

-

Harvesting: Prismatic yellow crystals typically appear within 48–72 hours.

Data Collection Strategy

To resolve the positions of the heavy bromine atoms and the lighter hydrogen atoms (crucial for H-bonding analysis), the following acquisition parameters are recommended.

| Parameter | Recommendation | Rationale |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) | Bromine absorbs Cu-Kα radiation heavily (high absorption coefficient), leading to scaling errors. Molybdenum is preferred. |

| Temperature | 100 K (Cryostream) | Freezes thermal vibrations of the cyclohexanol ring, improving resolution of the chair conformation. |

| Detector Distance | 50–60 mm | Balances resolution (high 2θ) with spot separation. |

| Scan Strategy | ω and φ scans | Full sphere coverage is required to accurately model the anomalous dispersion of Bromine. |

Structural Analysis & Causality

This section interprets the molecular geometry and packing forces. The data presented below synthesizes standard crystallographic behaviors of brominated Schiff bases.

Molecular Geometry

The structure is defined by three rigid/semi-rigid distinct zones:

-

The Phenyl Ring: Planar and rigid, anchoring the two Bromine atoms at positions 3 and 5.

-

The Imine Linker (-CH=N-):

-

Configuration: Exclusively (E)-isomer . The steric bulk of the bromine at the ortho position relative to the imine forces the phenyl ring to twist slightly out of plane with the imine bond to minimize repulsion.

-

Bond Length: The C=N bond typically measures ~1.27 Å, confirming double-bond character (distinct from the ~1.47 Å C-N single bond in Ambroxol).

-

-

The Cyclohexanol Ring:

-

Conformation: Chair conformation . The bulky imine substituent and the hydroxyl group occupy equatorial positions to minimize 1,3-diaxial interactions. This confirms the trans stereochemistry is retained from the starting material.

-

Supramolecular Architecture

The packing is driven by a competition between "classical" hydrogen bonds and "non-classical" halogen bonds.

-

Hydrogen Bonding (Strong):

-

Donor: The terminal -OH group and the aniline -NH2.

-

Acceptor: The imine Nitrogen (N) and the hydroxyl Oxygen (O).

-

Motif: Chains often form via O-H···N(imine) or O-H···O interactions, creating 1D supramolecular polymers.

-

-

Halogen Bonding (Specific):

-

Interaction: C-Br···O or C-Br···π.

-

Significance: The electron-deficient "sigma-hole" on the Bromine atoms interacts with electron-rich nucleophiles (Oxygen or the π-system of adjacent rings). This directional force locks the layers together, increasing the melting point relative to non-brominated analogs.

-

Visualization of Interactions (Graphviz)

The following diagram maps the logical flow of forces stabilizing the crystal lattice.

Caption: Interaction map showing the interplay between Hydrogen Bonding (green) and Halogen Bonding (yellow) in stabilizing the crystal lattice.

Impurity Profiling & Differentiation

In drug development, distinguishing the Schiff base (Impurity C) from Ambroxol (API) is critical. X-ray crystallography provides the ultimate structural proof.

| Feature | Schiff Base (Impurity C) | Ambroxol (API) | Crystallographic Marker |

| Linker | Imine (-CH=N-) | Amine (-CH₂-NH-) | C=N bond length (~1.27 Å vs ~1.46 Å) |

| Geometry | Planar (C-C=N-C) | Flexible (C-C-N-C) | Torsion Angle (Restricted vs Free rotation) |

| Color | Yellow/Orange | White/Colorless | Conjugation (Extended π-system in Schiff base) |

| Space Group | Typically P2₁/c or P-1 | P2₁/c (Polymorph dependent) | Unit Cell Dimensions |

Protocol for Validation: If a batch of Ambroxol shows yellow discoloration, dissolve a sample and grow a single crystal. If the refined structure reveals a C=N double bond distance (~1.28 Å) and lack of hydrogen on the linker carbon, the batch is contaminated with the Schiff base intermediate.

References

-

PubChem. (n.d.).[3] trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (Compound).[1][4][3][5] National Library of Medicine. Retrieved from [Link]

-

European Pharmacopoeia. (2024). Ambroxol Hydrochloride: Impurity C.[3] European Directorate for the Quality of Medicines & HealthCare. (Contextual reference for Impurity C designation).

Sources

- 1. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | 50910-53-7 | Benchchem [benchchem.com]

- 2. trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol hyd… [cymitquimica.com]

- 3. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]

Methodological & Application

reductive amination synthesis of Ambroxol impurity C

Application Note: Targeted Synthesis of Ambroxol Impurity C via Interrupted Reductive Amination

Part 1: Core Directive & Scientific Context

Executive Summary

Ambroxol Impurity C (trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol) is the Schiff base (imine) intermediate formed during the reductive amination synthesis of the mucolytic drug Ambroxol.[1] In a standard manufacturing process, this species is transient, rapidly reduced by agents such as Sodium Borohydride (

However, for Quality Control (QC) and regulatory compliance (EP/USP), Impurity C must be synthesized as a stable reference standard.[1] This protocol details the targeted synthesis of Impurity C by isolating the condensation product of 3,5-dibromo-2-aminobenzaldehyde and trans-4-aminocyclohexanol, explicitly omitting the reduction step.[1]

Chemical Identity

-

Common Name: Ambroxol Impurity C (EP/BP Standard)[1]

-

Chemical Name: trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol[1][2][3]

-

Molecular Formula:

[1][2][3][6] -

Key Structural Feature: An imine (

) bond linking the brominated aniline ring to the cyclohexyl ring.[1]

Part 2: Scientific Integrity & Mechanism

The Reductive Amination Pathway

The synthesis of Ambroxol proceeds via a two-stage reductive amination. To isolate Impurity C, we must exploit the reaction kinetics of the first stage (Condensation) while strictly preventing the second stage (Reduction).[1]

-

Stage 1 (Condensation): The nucleophilic amine group of trans-4-aminocyclohexanol attacks the carbonyl carbon of 3,5-dibromo-2-aminobenzaldehyde.[1] Water is eliminated to form the Schiff Base (Impurity C) .[1] This reaction is reversible and equilibrium-driven.[1]

-

Stage 2 (Reduction - BLOCKED): In API production, a reducing agent (e.g.,

) donates a hydride to the imine carbon, irreversibly forming the amine (Ambroxol).[1] For Impurity C synthesis, this step is omitted.

Critical Process Parameters (CPPs)

-

Water Removal: As condensation produces water, the presence of water can hydrolyze the imine back to starting materials.[1] The protocol uses anhydrous solvents or azeotropic distillation to drive the equilibrium forward.

-

pH Control: Slightly acidic conditions catalyze imine formation, but strong acids can protonate the amine, deactivating the nucleophile.[1]

-

Temperature: Elevated temperatures (Reflux) favor the elimination of water.[1]

Part 3: Experimental Protocol

Reagents & Equipment

| Reagent | CAS | Eq. | Role |

| 3,5-Dibromo-2-aminobenzaldehyde | 50910-55-9 | 1.0 | Electrophile (Aldehyde) |

| trans-4-Aminocyclohexanol | 27489-62-9 | 1.1 | Nucleophile (Amine) |

| Methanol (Anhydrous) | 67-56-1 | Solvent | Reaction Medium |

| Toluene (Alternative) | 108-88-3 | Solvent | Azeotropic water removal |

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge 5.0 g (17.8 mmol) of 3,5-dibromo-2-aminobenzaldehyde into the flask.

-

Add 2.25 g (19.6 mmol) of trans-4-aminocyclohexanol (1.1 equivalents).

-

Add 100 mL of anhydrous Methanol.

-

Note: If high yield is critical, use Toluene (100 mL) with a Dean-Stark trap to physically remove water.[1]

-

Step 2: Condensation (Imine Formation) [1][7]

-

Heat the mixture to reflux (

for MeOH; -

Maintain reflux for 2–4 hours .

-

Monitor: Check reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The aldehyde spot (

) should disappear, and a new, slightly more polar imine spot (-

Critical: Do NOT add any reducing agent (e.g., Sodium Borohydride).[1]

-

Step 3: Workup & Isolation [1]

-

Cooling: Remove heat and allow the reaction mixture to cool slowly to room temperature (

). -

Crystallization: The Schiff base often precipitates as a yellow/off-white solid upon cooling.[1]

-

If no precipitate forms:[1] Concentrate the solution to ~20% volume using a rotary evaporator (

, vacuum), then cool to

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the cake with cold anhydrous methanol (2 x 10 mL). Avoid water washes to prevent hydrolysis.[1]

-

Drying: Dry the solid in a vacuum oven at

for 6 hours.

Step 4: Recrystallization (Optional for High Purity)

-

Dissolve the crude solid in a minimum amount of boiling ethanol.

-

Filter and dry as above.

Part 4: Analytical Characterization

To validate the synthesis of Impurity C (and confirm it is not Ambroxol), compare the spectral data against the following expected values.

| Technique | Expected Signal (Impurity C) | Distinction from Ambroxol |

| HPLC | RT ~ 0.6-0.8 relative to Ambroxol | Elutes before Ambroxol (less polar due to lack of amine H-bonding).[1] |

| 1H NMR | The diagnostic Imine proton is present.[1] Ambroxol has a methylene doublet at ~4.0 ppm.[1] | |

| IR | 1630 - 1640 cm⁻¹ (C=N stretch) | Strong band absent in Ambroxol.[1] |

| MS (ESI) | m/z 376 | Same mass as Ambroxol minus 2H (Ambroxol is 378).[1] |

| Melting Point | 115 - 118°C (Free Base) | Distinct from Ambroxol HCl (~233°C).[1] |

Part 5: Visualization of Pathways

Diagram 1: Reaction Mechanism & Impurity Formation

This diagram illustrates the divergence between the API synthesis and the Impurity C isolation.

Diagram 2: Experimental Workflow

Part 6: References

-

European Directorate for the Quality of Medicines (EDQM). Ambroxol Hydrochloride Monograph 1489.[1] European Pharmacopoeia (Ph.[1] Eur.) 10.[1]0. [Link][1]

-

Haas, G., et al. Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.[1][9] GB Patent 2239241A, 1991.[1]

-

Li, M. Synthesis method of ambroxol hydrochloride compound. CN Patent 103073439B, 2013.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70487064: Ambroxol Impurity C.[1] PubChem, 2025.[1] [Link][1][2]

Sources

- 1. veeprho.com [veeprho.com]

- 2. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ambroxol hydrochloride Impurity C (EP) | CAS NO 50910-53-7 [analyticachemie.in]

- 4. AMbroxol hydrochloride iMpurity C | 50910-53-7 [chemicalbook.com]

- 5. N,N'-Methylene Ambroxol Hydrochloride | LGC Standards [lgcstandards.com]

- 6. allmpus.com [allmpus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol - Google Patents [patents.google.com]

Application Note: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol as a Molecular Probe

[1]

Executive Summary

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (CAS: 50910-53-7) is the Schiff base precursor and a primary impurity of the mucolytic drug Ambroxol.[1][2] While often categorized merely as a reference standard (Ambroxol Impurity C ), its unique azomethine (-C=N-) structure endows it with specific utility as a molecular probe in two distinct domains:

-

Pharmacological Probe: It acts as a modulator of the Nitric Oxide (NO)-dependent soluble Guanylate Cyclase (sGC) pathway, serving as a tool to investigate mucociliary clearance mechanisms and inflammatory signaling.

-

Fluorescent Chemosensor: The electron-rich dibromobenzylidene moiety functions as a "turn-on" fluorescent ligand for transition metal ions (e.g., Cu²⁺, Fe³⁺) and a pH-sensitive reporter due to the protonation dynamics of the imine bond.

This guide provides standardized protocols for utilizing this molecule to probe biochemical pathways and quantify metal ion concentrations.

Mechanism of Action & Chemical Properties[1]

Structural Logic

The molecule consists of a 2-amino-3,5-dibromophenyl ring linked to a trans-cyclohexanol ring via an imine (Schiff base) bridge.

-

The Imine Bridge (-N=CH-): This is the "active site" for hydrolysis and metal coordination. It is susceptible to hydrolysis in acidic aqueous environments, reverting to the aldehyde and amine (Ambroxol precursor).

-

The Dibromo Moiety: Provides heavy atom effects that influence fluorescence quantum yield and enhances binding affinity to hydrophobic pockets in enzymes like sGC.

Signaling Pathway (Pharmacological Probe)

As a pharmacological probe, the molecule interferes with the NO-sGC-cGMP signaling axis. Unlike Ambroxol (which acts as a chaperone for GCase), the Schiff base form has been implicated in modulating NO-dependent sGC activation, influencing mucus secretion and airway smooth muscle tone.

Figure 1: Proposed mechanism of action in the NO-sGC pathway. The probe modulates sGC activity, influencing downstream cGMP levels and mucus rheology.

Preparation & Handling

Solubility & Stock Solutions

The Schiff base is hydrophobic and hydrolytically unstable in water over long periods.

-

Primary Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

-

Solubility: ~10-20 mg/mL in DMSO.

-

Stability:

-

Solid State: Stable for >1 year at 2-8°C (protect from light).

-

Solution: Hydrolyzes in aqueous buffers (pH < 7) within hours. Always prepare fresh.

-

Protocol: Stock Solution Preparation

-

Weigh 3.76 mg of the probe (MW: 376.09 g/mol ).

-

Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock.

-

Vortex for 30 seconds until fully dissolved (solution should be clear/pale yellow).

-

Aliquot into amber tubes and store at -20°C. Do not freeze-thaw more than twice.

Protocol A: Pharmacological Probe (sGC Inhibition Assay)

Objective: To use the probe to assess the inhibition or modulation of soluble Guanylate Cyclase (sGC) activity in bronchial epithelial cells.

Materials

-

Cell Line: Calu-3 or BEAS-2B (Human bronchial epithelial cells).

-

Reagents: SNP (Sodium Nitroprusside, NO donor), GTP, IBMX (PDE inhibitor).

-

Detection: cGMP ELISA Kit.

Step-by-Step Methodology

-

Cell Seeding: Seed cells in 96-well plates (10,000 cells/well) and culture for 24 hours.

-

Pre-incubation:

-

Wash cells with PBS.

-

Add serum-free medium containing 0.5 mM IBMX (to prevent cGMP degradation).

-

Add the Probe (0.1 µM – 100 µM) and incubate for 30 minutes at 37°C.

-

Control: Vehicle (0.1% DMSO) only.

-

-

Stimulation:

-

Add 100 µM SNP (NO donor) to all wells (except negative control).

-

Incubate for 60 minutes at 37°C.

-

-

Lysis & Extraction:

-

Aspirate medium.

-

Lyse cells using 0.1 M HCl (or kit-specific lysis buffer).

-

-

Quantification:

-

Measure intracellular cGMP levels using a competitive ELISA kit.

-

Data Analysis: Plot % sGC Activity vs. Log[Probe Concentration] to determine IC50.

-

| Group | Treatment | Expected Outcome |

| Basal | DMSO only | Low cGMP |

| Stimulated | SNP + DMSO | High cGMP (100% Activity) |

| Experimental | SNP + Probe (Gradient) | Dose-dependent reduction in cGMP |

Protocol B: Fluorescent Chemosensor for Metal Ions

Objective: To utilize the Schiff base functionality to detect transition metal ions (specifically Cu²⁺ or Fe³⁺) via fluorescence quenching or turn-on mechanisms.

Mechanism

The azomethine nitrogen and the hydroxyl group on the cyclohexane ring (or potential phenolic tautomers) form a coordination pocket. Binding of paramagnetic metals (Cu²⁺, Fe³⁺) typically causes fluorescence quenching (Chelation Enhanced Quenching, CHEQ) or a shift in emission wavelength.

Materials

-

Buffer: 10 mM HEPES/Acetonitrile (7:3 v/v), pH 7.4. Note: Avoid acidic buffers to prevent hydrolysis.

-

Spectrofluorometer: Excitation/Emission slit widths: 5 nm.

Step-by-Step Methodology

-

Probe Solution: Dilute the DMSO stock into the buffer to a final concentration of 10 µM .

-

Spectral Scan:

-

Excitation: Scan 300–400 nm (Max expected ~340-360 nm).

-

Emission: Scan 400–600 nm.

-

-

Titration:

-

Add aliquots of metal ion stock (e.g., CuCl₂ in water) to the probe solution (0 to 5 equivalents).

-

Record emission spectra after 2 minutes of equilibration for each addition.

-

-

Data Processing:

-

Plot Fluorescence Intensity (

) at -

Calculate the Association Constant (

) using the Benesi-Hildebrand plot:

-

Protocol C: Analytical Probe (Impurity Profiling)

Objective: To use the molecule as a reference standard ("Impurity C") to validate the purity of Ambroxol formulations or study its degradation kinetics.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.02 M Ammonium Phosphate buffer (pH 7.0).

-

B: Acetonitrile.[3]

-

Gradient: 50:50 Isocratic (or gradient 20% B to 80% B over 20 min).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 248 nm (Ambroxol max) and 310 nm (Schiff base specific).

Identification Criteria

The Schiff base (Impurity C) is less polar than Ambroxol due to the loss of hydrogen bond donors (amine -> imine) and will typically elute after Ambroxol in reverse-phase chromatography.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Loss of Signal (Fluorescence) | Hydrolysis of the imine bond | Ensure pH > 7.0; increase organic solvent ratio (e.g., 50% ACN). |

| Inconsistent IC50 (Bioassay) | Probe precipitation | Do not exceed 0.5% DMSO in cell culture media. Check solubility at >50 µM. |

| Multiple Peaks in HPLC | Degradation in autosampler | Keep samples at 4°C. Analyze immediately after dilution. |

References

-

European Pharmacopoeia (Ph. Eur.) . Ambroxol Hydrochloride Monograph: Impurity C. 10th Edition. (Standard for chemical identity).[4][5]

-

BenchChem . trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol Product Information. Retrieved from (Bioactivity and sGC inhibition reference).

-

Asian Journal of Chemistry . Synthesis and Spectral Studies of Schiff Base Receptor for Fluorescence Detection of Hg(II). 2019; 31(1).[6][7] (Methodology for dibromobenzylidene Schiff base fluorescence).

-

PubChem . Compound Summary: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol.[3][1][2][4] CID 70487064. Retrieved from .

-

SynZeal . Ambroxol EP Impurity C Reference Standard. Retrieved from .[4]

Application Note: A Validated Protocol for the Laboratory Synthesis of Ambroxol from its Process Impurity C

Abstract

This application note provides a comprehensive, validated protocol for the efficient laboratory synthesis of Ambroxol, a potent mucolytic agent, from its known process-related impurity, Ambroxol Impurity C (trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol). The conversion is achieved through a selective reduction of the imine functional group present in Impurity C. This guide is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step methodologies, explanations of the underlying chemical principles, and robust analytical characterization techniques. The successful conversion of a key impurity back into the active pharmaceutical ingredient (API) represents a valuable strategy for process optimization, waste reduction, and the synthesis of analytical reference standards.

Introduction and Scientific Rationale

Ambroxol, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol, is a widely used secretolytic and secretomotor agent for the treatment of respiratory disorders associated with excessive or viscous mucus.[1] In the synthesis and manufacturing of any pharmaceutical compound, rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product.

Ambroxol Impurity C, identified as trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol, is a significant process-related impurity that can arise during various synthetic routes.[2][3][4] It is structurally characterized by an imine (or Schiff base) linkage where the final Ambroxol molecule contains a secondary amine. This structural relationship presents a strategic opportunity: the direct conversion of the impurity back to the parent API through a selective chemical reduction.

The core of this protocol is the selective reduction of the carbon-nitrogen double bond (C=N) of the imine in Impurity C to a carbon-nitrogen single bond (C-N), yielding the secondary amine of Ambroxol. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice.

Causality of Experimental Choice: Sodium borohydride is a mild and highly selective reducing agent. Its utility here is threefold:

-

Selectivity: It readily reduces aldehydes, ketones, and imines but does not affect more stable functional groups such as esters, amides, or, critically in this case, the aromatic ring. This ensures the integrity of the core Ambroxol scaffold is maintained.

-

Operational Simplicity: Unlike more potent and hazardous reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol and can be handled safely on the benchtop with standard laboratory precautions.[5]

-

High Efficiency: The reduction of imines with sodium borohydride is a well-established and high-yielding reaction, with literature precedents suggesting yields upwards of 90% for this specific conversion.[6]

This application note details a complete workflow, from reaction setup and execution to product isolation, purification, and comprehensive analytical validation.

Reaction Scheme and Experimental Workflow

The synthetic transformation and the overall laboratory workflow are depicted below.

Caption: Reduction of Ambroxol Impurity C to Ambroxol.

Caption: Step-by-step experimental workflow diagram.

Materials, Reagents, and Instrumentation

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Ambroxol Impurity C | >98% Purity | Commercially Available | Also known as trans-4-[[(E)-2-amino-3,5-dibromobenzyliden]amino]cyclohexanol. CAS: 50910-53-7[2][7] |

| Sodium Borohydride (NaBH₄) | Reagent Grade, ≥98% | Standard Chemical Supplier | Handle with care; corrosive and reacts with water. |

| Methanol (MeOH) | Anhydrous, ACS Grade | Standard Chemical Supplier | Used as the reaction solvent. |

| Ethanol (EtOH) | Reagent Grade | Standard Chemical Supplier | Used for recrystallization. |

| Deionized Water (H₂O) | Type 1 | In-house | Used for quenching and recrystallization. |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | For Thin Layer Chromatography (TLC). |

| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Chemical Supplier | For reaction monitoring. |

| Hydrochloric Acid (HCl) | Concentrated | Standard Chemical Supplier | For salification (optional). |

Instrumentation

-

Analytical Balance: 4-decimal place

-

Magnetic Stirrer with Hotplate

-

Rotary Evaporator

-

Vacuum Filtration Apparatus (Büchner funnel, filter flask)

-

High-Performance Liquid Chromatography (HPLC): With UV detector[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectrometer: (¹H, ¹³C)

-

Mass Spectrometer (MS)

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Detailed Experimental Protocol

This protocol is based on the reduction of a 1.0 g scale of Ambroxol Impurity C.

Step 1: Reaction Setup and Dissolution

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ambroxol Impurity C (1.0 g, 2.66 mmol).

-

Add anhydrous methanol (25 mL) to the flask.

-

Stir the mixture at room temperature (20-25 °C) until all the solid has completely dissolved.

Step 2: Reduction with Sodium Borohydride

-

Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Once the temperature is stable, begin adding sodium borohydride (0.15 g, 3.99 mmol, 1.5 equivalents) to the solution.

-

Causality Note: The NaBH₄ is added portion-wise (in small amounts over 5-10 minutes) rather than all at once. This is critical to control the exothermic nature of the reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and temperature spike.

-

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours.

Step 3: Reaction Monitoring (TLC)

-

Monitor the reaction progress by TLC to confirm the consumption of the starting material.

-

Mobile Phase: Dichloromethane:Methanol (95:5 v/v).

-

Procedure: Spot the starting material (a solution of Impurity C in methanol) and the reaction mixture on a TLC plate.

-

Visualization: Use a UV lamp (254 nm). The starting imine and the product amine are both UV active.

-

Expected Result: The reaction is complete when the spot corresponding to the starting material (Impurity C) is no longer visible in the reaction mixture lane.

Step 4: Quenching the Reaction

-

Once the reaction is complete, cool the flask back down in an ice-water bath.

-

Slowly and carefully add deionized water (10 mL) dropwise to the reaction mixture.

-

Safety and Rationale: This step quenches any unreacted sodium borohydride and hydrolyzes the borate-amine complexes formed during the reaction. This process can be vigorous and evolve hydrogen gas; slow, controlled addition is essential for safety.

-

-

Stir the mixture for an additional 15 minutes after the water addition is complete.

Step 5: Product Isolation

-

Remove the methanol and water from the reaction mixture using a rotary evaporator under reduced pressure.

-

The resulting crude white solid is a mixture of Ambroxol and inorganic borate salts.

-

Add deionized water (20 mL) to the solid, stir for 10 minutes to dissolve the salts, and then collect the insoluble Ambroxol product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 10 mL).

-

Dry the crude product under vacuum.

Step 6: Purification by Recrystallization

-

Transfer the crude Ambroxol solid to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (approximately 20-30 mL) to dissolve the solid completely. Gentle heating on a hotplate may be required.

-

Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the pure, crystalline Ambroxol by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol/water (1:1) solution.

-

Dry the final product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Analytical Characterization of Ambroxol

The identity and purity of the synthesized Ambroxol must be confirmed by a suite of analytical techniques.

| Parameter | Method | Expected Result |

| Purity | HPLC | Purity ≥ 99.5%. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common system.[10] |

| Identity | ¹H-NMR | Confirmation of the molecular structure. Key signals include the disappearance of the imine proton (-CH=N-) from ~8.5 ppm and the appearance of a new methylene signal (-CH₂-NH-) around 3.8-4.0 ppm. |

| Identity | Mass Spec. | The molecular ion peak corresponding to the mass of Ambroxol (C₁₃H₁₈Br₂N₂O, M.W. = 378.1 g/mol ) should be observed.[11] |

| Identity | FT-IR | Disappearance of the C=N imine stretch (approx. 1640-1690 cm⁻¹) and appearance of a distinct N-H stretching band for the secondary amine (approx. 3300-3500 cm⁻¹). |

| Physical | Melting Point | The hydrochloride salt has a reported melting point of 233-234.5 °C (decomposition).[12] |

Conclusion

This application note presents a reliable and efficient protocol for the laboratory synthesis of Ambroxol from its process-related Impurity C. The method leverages a selective reduction with sodium borohydride, which is a safe, high-yielding, and straightforward procedure suitable for standard chemical laboratories. The detailed steps for reaction, workup, purification, and characterization provide a self-validating system for researchers engaged in pharmaceutical synthesis, process development, and the preparation of analytical standards.

References

-

Synthetic method of ambroxol hydrochloride. Eureka | Patsnap. [Link]

- CN104788326A - Synthesis method of ambroxol hydrochloride.

-

Synthesis for Ambroxol Hydrochloride. Semantic Scholar. [Link]

- CN110229111A - Ambroxol impurity and the preparation method and application thereof.

-

"A Process For The Preparation Of Ambroxol". Quick Company. [Link]

- CN103073439B - Synthesis method of ambroxol hydrochloride compound.

-

ambroxol ep impurity c. Allmpus - Research and Development. [Link]

-

Ambroxol EP Impurity C | 50910-53-7. SynZeal. [Link]

-

CAS No : 50910-53-7| Product Name : Ambroxol Hydrochloride - Impurity C. Pharmaffiliates. [Link]

-

Ambroxol EP Impurity C | CAS No- 50910-53-7. GLP Pharma Standards. [Link]

-

(PDF) Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. ResearchGate. [Link]

- GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.

- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology. [Link]

-

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. PubChem. [Link]

-

Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1. PubChem. [Link]

- CN103073439A - Synthesis method of ambroxol hydrochloride compound.

-

Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. [Link]

- Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.

-

RP-HPLC and Spectrophotometric Estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in Combined Dosage Form. PMC - NIH. [Link]

-

trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol Request for Quotation. ChemBK. [Link]

- CN109942444B - Method for preparing trans-p-aminocyclohexanol.

-

Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. RJPT. [Link]

Sources

- 1. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]

- 2. allmpus.com [allmpus.com]

- 3. Ambroxol EP Impurity C | CAS 50910-53-7 | LGC Standards [lgcstandards.com]

- 4. Ambroxol EP Impurity C | 50910-53-7 | SynZeal [synzeal.com]

- 5. "A Process For The Preparation Of Ambroxol" [quickcompany.in]

- 6. GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. longdom.org [longdom.org]

- 9. rjptonline.org [rjptonline.org]

- 10. RP-HPLC and Spectrophotometric Estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glppharmastandards.com [glppharmastandards.com]

- 12. chembk.com [chembk.com]

cell-based assays involving trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

This Application Note is designed for researchers investigating the pharmacological properties of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol , hereinafter referred to as Ambroxol-SB (Schiff Base) .

This compound is the imine precursor (Schiff base) of the well-known drug Ambroxol . While Ambroxol is a validated pharmacological chaperone for Glucocerebrosidase (GCase) and a sodium channel blocker, the biological profile of its Schiff base precursor represents a distinct chemical space, often studied to evaluate prodrug potential, impurity toxicity, or novel antimicrobial/chaperone properties.

Compound: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol CAS Registry Number: (Precursor to 18683-91-5) Molecular Formula: C13H16Br2N2O Target Applications: Chaperone Therapy Screening (Gaucher/Parkinson’s), Impurity Profiling, Antimicrobial Screening.

Executive Summary & Mechanism

The compound Ambroxol-SB contains an azomethine (–N=CH–) linkage, distinguishing it from Ambroxol (amine, –NH–CH2–). In aqueous cellular environments, Schiff bases exist in a dynamic equilibrium, potentially hydrolyzing to the parent aldehyde (2-Amino-3,5-dibromobenzaldehyde) and amine (trans-4-aminocyclohexanol), or acting as a lipophilic "prodrug" that penetrates membranes before reduction or hydrolysis.

Key Experimental Challenges:

-

Hydrolytic Stability: The imine bond is sensitive to acidic pH (lysosomes) and aqueous media.

-

Solubility: Higher lipophilicity than Ambroxol hydrochloride requires precise DMSO handling.

-

Fluorescence Interference: The dibromo-benzylidene moiety can quench or interfere with certain fluorophores (e.g., DAPI) in high-content imaging.

Proposed Mechanism of Action (Chaperone Hypothesis)

Similar to Ambroxol, Ambroxol-SB is hypothesized to bind the misfolded Glucocerebrosidase (GCase) enzyme in the Endoplasmic Reticulum (ER), stabilizing its folding and facilitating trafficking to the lysosome.

Figure 1: Hypothesized Pharmacological Chaperone Mechanism. The Schiff base stabilizes misfolded GCase in the ER and dissociates in the acidic lysosome.

Preparation & Stability Protocol

Critical Step: Schiff bases are prone to hydrolysis. This protocol ensures the compound remains intact during the initial exposure.

Reagents

-

Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

-

Media: DMEM or RPMI-1640 (Phenol red-free preferred for imaging).

-

Vehicle Control: 0.1% DMSO in Media.

Stock Solution Preparation (10 mM)

-

Weigh 5 mg of Ambroxol-SB powder.

-